Comprehensive Technical Guide: Physical, Chemical, and Analytical Properties of 2,2',3,4',5,6,6'-Heptachlorobiphenyl (PCB 188)
Comprehensive Technical Guide: Physical, Chemical, and Analytical Properties of 2,2',3,4',5,6,6'-Heptachlorobiphenyl (PCB 188)
Executive Summary & Structural Conformational Dynamics
2,2',3,4',5,6,6'-Heptachlorobiphenyl , universally identified by its congener designation PCB 188 , is a highly chlorinated, synthetic organic compound belonging to the polychlorinated biphenyl (PCB) family[1]. For researchers and drug development professionals investigating environmental toxicology, endocrine disruption, or xenobiotic metabolism, understanding the precise structural chemistry of PCB 188 is paramount.
The IUPAC name for PCB 188 is 1,2,4,5-tetrachloro-3-(2,4,6-trichlorophenyl)benzene [1]. Its structural topology is defined by seven chlorine atoms distributed asymmetrically across the biphenyl backbone: positions 2, 3, 5, and 6 on one aromatic ring, and positions 2', 4', and 6' on the other.
Mechanistic Causality of Conformation: The presence of chlorine atoms at all four ortho positions (2, 2', 6, 6') creates immense steric hindrance. This steric clash completely restricts the rotation of the carbon-carbon bond linking the two phenyl rings, forcing the molecule into a rigid, highly non-planar (orthogonal) conformation. Because it cannot achieve a coplanar state, PCB 188 is unable to intercalate into the Aryl hydrocarbon receptor (AhR) binding pocket. Consequently, it is classified as a non-dioxin-like (NDL) PCB . While it lacks dioxin-like toxicity, its globular structure allows it to interact with alternative biological targets, contributing to neurotoxic and endocrine-disrupting profiles[2].
Physicochemical Properties
The extreme degree of chlorination dictates the physical and chemical behavior of PCB 188. The molecule exhibits exceptional thermal stability, near-zero aqueous solubility, and profound lipophilicity, which drives its environmental persistence and bioaccumulative potential[3].
Table 1: Quantitative Physical and Chemical Data for PCB 188
| Property | Value | Source |
| IUPAC Name | 1,2,4,5-tetrachloro-3-(2,4,6-trichlorophenyl)benzene | 1[1] |
| CAS Registry Number | 74487-85-7 | 2[2] |
| Molecular Formula | C12H3Cl7 | 1[1] |
| Molecular Weight | 395.32 g/mol | 2[2] |
| Melting Point | 115 - 117 °C | 2[2] |
| Boiling Point | 393.3 °C | 2[2] |
| Flash Point | 187.9 °C | 2[2] |
| LogP (Octanol/Water) | 7.927 | 3[3] |
| Water Solubility (log10WS) | -8.87 mol/L | 3[3] |
Analytical Methodologies & Self-Validating Protocols
Due to its presence in complex matrices (e.g., adipose tissue, waste oils, environmental sediments), the quantification of PCB 188 requires high-resolution separation techniques. Gas Chromatography coupled with Mass Spectrometry (GC-MS/MS or GC-HRMS) is the gold standard[4],[5].
Protocol: Isotope-Dilution GC-MS/MS Quantification of PCB 188
Causality & Self-Validation: This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS). By spiking the matrix with a 13C-labeled PCB 188 internal standard prior to extraction, the method becomes a self-validating system. Any physical loss of the analyte during the rigorous clean-up phases is proportionally mirrored by the internal standard, ensuring that the final calculated concentration is absolute and immune to matrix suppression[4].
Step 1: Matrix Spiking and Equilibration
-
Homogenize 10 g of the biological/environmental sample.
-
Spike the matrix with a known concentration of 13C12-PCB 188 internal standard. Allow 30 minutes for equilibration to ensure identical partitioning behavior between the native analyte and the labeled surrogate[5].
Step 2: Liquid-Liquid Extraction (LLE)
-
Extract the sample using a 1:1 (v/v) mixture of Hexane and Dichloromethane (DCM).
-
Mechanistic Insight: The high LogP (7.927) of PCB 188 demands highly non-polar solvents for efficient partitioning from aqueous or biological matrices[3].
Step 3: Multi-Layer Silica Gel Clean-up
-
Pass the extract through a multi-layer silica column (comprising anhydrous sodium sulfate, acid-impregnated silica, and base-impregnated silica).
-
Mechanistic Insight: PCB 188 is highly resistant to chemical degradation. The acid silica layer oxidizes and destroys co-extracted lipids and macromolecules, while the base layer neutralizes acidic interferences, leaving the inert PCB congener intact[6].
Step 4: Concentration and Solvent Exchange
-
Evaporate the eluate under a gentle stream of ultra-pure nitrogen at 35°C.
-
Exchange the solvent to 50 µL of nonane to prevent evaporative loss of the analyte prior to injection[5].
Step 5: GC-MS/MS Analysis
-
Inject 1 µL into a GC-MS/MS equipped with a non-polar capillary column (e.g., DB-5MS).
-
Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, tracking the primary m/z 394 and 396 isotopic cluster peaks for native PCB 188[5].
Figure 1: GC-MS/MS analytical workflow for PCB 188 quantification.
Toxicokinetics & Metabolic Resistance
The toxicokinetic profile of PCB 188 is defined by rapid absorption, extensive lipid partitioning, and near-absolute resistance to biological clearance[1].
The Causality of Metabolic Resistance: Hepatic clearance of xenobiotics typically relies on Cytochrome P450 (CYP450) enzymes, which metabolize aromatic rings via the formation of an arene oxide intermediate. This biochemical mechanism strictly requires two adjacent unsubstituted carbon atoms (vicinal hydrogens) on the aromatic ring.
In PCB 188, Ring 1 has chlorines at positions 2, 3, 5, and 6 (leaving only position 4 open), and Ring 2 has chlorines at 2', 4', and 6' (leaving only positions 3' and 5' open). Because there are zero adjacent unsubstituted carbons anywhere on the molecule, arene oxide formation is sterically and electronically prohibited. Consequently, PCB 188 is virtually unmetabolizable by CYP1A or CYP2B subfamilies. This results in an exceptionally long biological half-life, leading to lifelong bioaccumulation in adipose tissue and the liver[2],[1].
Figure 2: Toxicokinetic pathway of PCB 188 and metabolic resistance.
Safety, Toxicity, and Regulatory Grounding
While PCB 188 does not exhibit the acute dioxin-like toxicity of planar PCBs, prolonged exposure poses severe health risks.
-
Hepatotoxicity: The consistent finding in animal models exposed to highly chlorinated PCBs is liver damage. PCB 188 acts as a specific target organ toxicant (Category 2) for the liver upon repeated exposure[2].
-
Carcinogenicity: As a component of commercial PCB mixtures (e.g., Aroclors), it falls under the blanket classification of a suspected human carcinogen (IARC Group 1 for PCBs as a class)[2],[1].
-
Ecotoxicity: It is classified as very toxic to aquatic life with long-lasting effects (Aquatic Acute 1, Aquatic Chronic 1) due to its resistance to environmental degradation[2].
References
-
PubChem - "2,2',3,4',5,6,6'-Heptachlorobiphenyl | C12H3Cl7 | CID 91723", National Institutes of Health. 1
-
AccuStandard - "CAS No. 74487-85-7 - 2,2',3,4',5,6,6'-Heptachlorobiphenyl". 2
-
Cheméo - "Chemical Properties of 2,2',3,4',5,6,6'-Heptachloro-1,1'-biphenyl (CAS 74487-85-7)". 3
-
EPRI - "Review of Polychlorinated Biphenyl Congener Monitoring Methods". 4
-
BenchChem - "Gas chromatography-mass spectrometry (GC/MS) analysis of biphenyl compounds". 5
-
TSI Journals - "Gas chromatography mass spectrometry determination of polychlorinated biphenyls in waste oils". 6
Sources
- 1. 2,2',3,4',5,6,6'-Heptachlorobiphenyl | C12H3Cl7 | CID 91723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accustandard.com [accustandard.com]
- 3. 2,2',3,4',5,6,6'-Heptachloro-1,1'-biphenyl (CAS 74487-85-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. restservice.epri.com [restservice.epri.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tsijournals.com [tsijournals.com]
